molecular formula C12H12BrNO2S3 B2559836 5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1285516-13-3

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2559836
CAS No.: 1285516-13-3
M. Wt: 378.32
InChI Key: AVYPFBQRGHKMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H12BrNO2S3 and its molecular weight is 378.32. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antibacterial Properties

A facile synthesis method for thiophene sulfonamide derivatives demonstrated potent urease inhibition and antibacterial activities. These compounds, synthesized through Suzuki cross-coupling reactions, showed significant hemolytic activity and antibacterial properties against various strains, highlighting their potential in developing new antimicrobial agents (Noreen et al., 2017).

Anticonvulsant Activity

Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has revealed their potential in cerebrovasodilation and anticonvulsant activities. Among these, sulfones with specific halogen substitutions showed the highest anticonvulsant activity, suggesting their utility in developing therapies for seizure-related disorders (Barnish et al., 1981).

Solubilization and Micellar Media Studies

The solubilization behaviors of thiophene derivatives in micellar solutions of anionic surfactants like sodium dodecyl sulphate (SDS) have been extensively studied. These investigations help understand the interactions between thiophene derivatives and SDS, offering insights into the physicochemical properties of such compounds in various media (Saeed et al., 2017).

Catalytic Applications and Selective Synthesis

Research into camphor-derived sulfur ylides for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes underlines the versatility of thiophene derivatives in synthetic chemistry. These studies not only explore the enantioselective synthesis of complex molecular structures but also the rationale behind diastereoselectivity and enantioselectivity, contributing to the advancement of organic synthesis methodologies (Deng et al., 2006).

Metal Complexes and Biological Activities

The synthesis and characterization of sulfonamide-derived ligands and their metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These studies provide a foundation for the development of new compounds with potential applications in treating infectious diseases and cancer (Chohan & Shad, 2011).

Properties

IUPAC Name

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYPFBQRGHKMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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